N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide
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Overview
Description
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group. The compound also features a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3) and an amino group (-NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide typically involves the condensation of 4-methoxyaniline with 2-chloro-4,6-diphenyl-1,3,5-triazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH).
Reduction: The nitro group can be reduced to an amino group (-NH2).
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)benzamide: Similar structure but lacks the triazine ring.
N-(4-Chlorophenyl)benzamide: Similar structure but has a chlorine atom instead of a methoxy group.
N-(4-Methoxyphenyl)-1,3,5-triazin-2-yl)benzamide: Similar structure but lacks the phenyl group on the triazine ring.
Uniqueness
N-(4-((4-Methoxyphenyl)amino)-6-phenyl-1,3,5-triazin-2-yl)benzamide is unique due to the presence of both the triazine ring and the methoxyphenyl group, which confer specific chemical and biological properties.
Properties
CAS No. |
59693-86-6 |
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Molecular Formula |
C23H19N5O2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide |
InChI |
InChI=1S/C23H19N5O2/c1-30-19-14-12-18(13-15-19)24-22-25-20(16-8-4-2-5-9-16)26-23(28-22)27-21(29)17-10-6-3-7-11-17/h2-15H,1H3,(H2,24,25,26,27,28,29) |
InChI Key |
CXBQUXZUEDDJAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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